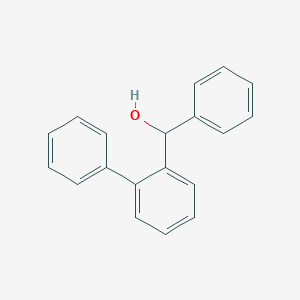

Biphenyl-2-YL-phenyl-methanol

Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Synthetic Chemistry

The biphenyl scaffold, which consists of two benzene (B151609) rings linked by a single covalent bond, is a foundational structure in modern organic chemistry. rsc.orgwikipedia.orgnih.gov Its importance stems from several key characteristics. The biphenyl moiety serves as a crucial building block in the synthesis of a wide array of organic compounds, including pharmaceuticals, agricultural products, and materials for electronics like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

A defining feature of many substituted biphenyls is atropisomerism—a type of axial chirality arising from restricted rotation around the single bond connecting the two rings. This property is particularly relevant for designing chiral ligands used in asymmetric catalysis, a field dedicated to creating specific stereoisomers of molecules. mdpi.com Furthermore, the biphenyl structure is considered a "privileged scaffold" in medicinal chemistry because its rigidity and potential for π-π stacking interactions allow it to bind effectively within the hydrophobic pockets of biological targets. mdpi.com This has led to the incorporation of biphenyl motifs in numerous clinically approved drugs. mdpi.comfrontiersin.org

The functionalization of the basic biphenyl unit is essential, as the parent molecule is relatively inert. rsc.orgresearchgate.net By introducing active functional groups, chemists can create a vast library of derivatives with tailored properties for diverse applications, from liquid crystals to advanced polymers. rsc.orgresearchgate.net

Structural Classification and Precise Nomenclature of Biphenyl-2-YL-phenyl-methanol

This compound is classified as a substituted aromatic alcohol. Its core is the biphenyl group, with a phenyl-methanol substituent located at the 2-position of one of the phenyl rings.

Chemical Identification:

IUPAC Name : The systematic name for this compound is (2-phenylphenyl)methanol or [1,1'-biphenyl]-2-ylmethanol. smolecule.comnih.gov The name "this compound" is also used, though it is less formal.

Structure : The molecule consists of a biphenyl unit where one phenyl ring is attached to a carbon atom which, in turn, is bonded to a hydroxyl group (-OH) and another phenyl ring.

General Overview of Biphenyl Derivative Research Trajectories

Research involving biphenyl derivatives is dynamic and expansive, driven by their proven utility and versatile nature. giiresearch.com Current trends indicate a strong focus on several key areas:

Pharmaceutical Development : The discovery of new biphenyl derivatives with enhanced therapeutic properties remains a major driver. gminsights.com These compounds are investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anti-cancer agents. researchgate.net

Materials Science : Biphenyls are integral to the development of advanced materials. Their rigidity and electronic properties make them suitable for creating liquid crystals, organic semiconductors, and polymers with specific thermal or mechanical characteristics. rsc.org Fluorinated biphenyls, for example, are used in the production of OLEDs and liquid crystal displays (LCDs). rsc.org

Catalysis : Axially chiral biphenyls are cornerstones in the field of asymmetric catalysis, where they serve as ligands for metal catalysts to control the stereochemical outcome of chemical reactions. mdpi.com

Synthetic Methodology : A significant portion of research is dedicated to developing new and more efficient ways to synthesize substituted biphenyls. Classic methods like the Ullmann reaction are now complemented by more versatile and widely used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. rsc.orgmdpi.com These methods allow for the precise and controlled construction of complex biphenyl structures from readily available starting materials. eurekaselect.com

The exploration of biphenyl derivatives continues to be a fruitful area of research, consistently yielding new compounds and applications across various scientific disciplines. gminsights.com

Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

30469-82-0 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

phenyl-(2-phenylphenyl)methanol |

InChI |

InChI=1S/C19H16O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14,19-20H |

InChI Key |

MAURYBCGPBNOMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for Biphenyl 2 Yl Phenyl Methanol and Analogous Biphenyl Alcohols

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of the C-C bond linking the two phenyl rings of the biphenyl (B1667301) scaffold. These methods offer a high degree of control over the substitution pattern and are tolerant of a wide range of functional groups.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most widely used methods for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and its tolerance to various functional groups. nih.govnih.gov The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov

A plausible route to biphenyl-2-yl-phenyl-methanol via this method involves the coupling of a 2-halobenzaldehyde with phenylboronic acid, followed by the reduction of the resulting aldehyde. Alternatively, a 2-halobenzyl alcohol, with its hydroxyl group suitably protected, can be coupled with phenylboronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde (B122850) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2-Iodobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | High |

This table presents plausible and generalized conditions based on typical Suzuki-Miyaura reactions for biphenyl synthesis. Specific yields for the synthesis of 2-formylbiphenyl may vary.

Copper-Mediated Ullmann Coupling Approaches

The Ullmann reaction is a classical method for the synthesis of symmetric biaryls, involving the copper-mediated coupling of two molecules of an aryl halide. organic-chemistry.org While traditionally requiring harsh reaction conditions (high temperatures), modern modifications have been developed that allow for more facile cross-coupling reactions. For the synthesis of unsymmetrical biphenyls, a variation of the Ullmann reaction can be employed, though it is often less selective than palladium-catalyzed methods. A potential, though less common, approach to a biphenyl-alcohol precursor could involve the coupling of a 2-halobenzaldehyde with a suitable phenyl derivative under copper catalysis.

Table 2: General Conditions for Ullmann-Type Reactions

| Aryl Halide 1 | Aryl Halide 2 / Coupling Partner | Catalyst/Promoter | Temperature (°C) |

|---|---|---|---|

| 2-Iodobenzaldehyde | Iodobenzene | Copper powder | >200 |

This table illustrates generalized conditions for Ullmann reactions. The synthesis of unsymmetrical biphenyls via this method can be challenging and may result in a mixture of products.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Kumada, Hiyama, Stille, Negishi)

Several other transition metal-catalyzed cross-coupling reactions serve as powerful alternatives for the synthesis of the biphenyl core of biphenyl-alcohols.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, 2-halobenzaldehyde could be reacted with phenylmagnesium bromide. A key limitation is the low tolerance of Grignard reagents towards functional groups like aldehydes. researchgate.net

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic coupling partner, which is activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org This method is advantageous due to the low toxicity and stability of organosilicon reagents. nih.govnih.gov The reaction of a 2-halobenzaldehyde with phenyltrimethoxysilane (B147435) in the presence of a palladium catalyst is a viable route. doi.orgresearchgate.netmdpi.com

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orgopenochem.org Organostannanes are stable to air and moisture, and the reaction conditions tolerate a wide range of functional groups, including aldehydes. jk-sci.comorganic-chemistry.orglibretexts.org Thus, the coupling of 2-bromobenzaldehyde with tributyl(phenyl)stannane is a feasible synthetic step. A significant drawback is the toxicity of organotin compounds. thermofisher.com

Negishi Coupling: This reaction employs an organozinc reagent to couple with an organic halide, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive and can often be prepared from the corresponding organolithium or Grignard reagents. The Negishi coupling is known for its high functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Table 3: Overview of Other Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features |

|---|---|---|---|---|

| Kumada | Phenylmagnesium bromide | 2-Bromobenzaldehyde | NiCl₂(dppp) or Pd(PPh₃)₄ | Highly reactive organometallic, low functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Hiyama | Phenyltrimethoxysilane | 2-Iodobenzaldehyde | Pd(OAc)₂ / Ligand | Low toxicity of silicon reagents, requires activator (e.g., TBAF). organic-chemistry.orgwikipedia.org |

| Stille | Tributyl(phenyl)stannane | 2-Bromobenzaldehyde | Pd(PPh₃)₄ | High functional group tolerance, toxic tin byproducts. wikipedia.orgopenochem.org |

Friedel-Crafts Reactions for Biphenyl Moiety Elaboration

The Friedel-Crafts reaction provides a classic electrophilic aromatic substitution route to functionalized biphenyls. For the synthesis of a direct precursor to this compound, the Friedel-Crafts acylation of biphenyl is the most direct approach. In this reaction, biphenyl is treated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-benzoyl-biphenyl and 4-benzoyl-biphenyl. The ortho-isomer, 2-benzoyl-biphenyl, can then be separated and reduced to the target alcohol.

The regioselectivity of the acylation can be influenced by the reaction conditions, but a mixture of ortho and para products is typically expected.

Table 4: Typical Conditions for Friedel-Crafts Acylation of Biphenyl

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Product |

|---|

Reduction-Based Synthetic Routes to Biphenyl-Alcohols

A common and straightforward strategy for the synthesis of biphenyl-alcohols involves the reduction of the corresponding biphenyl aldehydes or ketones. These precursors can be synthesized using the cross-coupling or Friedel-Crafts methods described above.

Reduction of Corresponding Biphenyl Aldehyde and Ketone Precursors

The carbonyl group of 2-formylbiphenyl or 2-benzoyl-biphenyl can be readily reduced to the corresponding alcohol, this compound, using a variety of reducing agents.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. nih.govkoreascience.krscielo.br The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will also readily reduce aldehydes and ketones to alcohols. Due to its high reactivity, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: The carbonyl group can also be reduced via catalytic hydrogenation. This involves reacting the biphenyl ketone or aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. organic-chemistry.orgd-nb.infotcichemicals.com This method can sometimes be complicated by the potential for hydrogenation of the aromatic rings under harsh conditions.

Table 5: Common Reducing Agents for Biphenyl Aldehydes and Ketones

| Precursor | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|

| 2-Benzoyl-biphenyl | NaBH₄ | Methanol/Ethanol | Room Temperature |

| 2-Benzoyl-biphenyl | LiAlH₄ | Diethyl ether/THF | 0 °C to Room Temperature |

| 2-Benzoyl-biphenyl | H₂ / Pd/C | Ethanol/Ethyl Acetate | H₂ pressure, Room Temperature |

Catalytic Hydrogenation of Biphenyl Carboxylic Acid Derivatives

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. While potent reducing agents like lithium aluminum hydride are commonly employed, catalytic hydrogenation offers a more scalable and atom-economical alternative. The catalytic hydrogenation of biphenyl carboxylic acid derivatives to biphenyl-alcohols involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically under conditions of elevated temperature and pressure.

Carboxylic acids are generally less reactive towards catalytic hydrogenation than other functional groups like alkenes or alkynes. libretexts.org Their reduction to alcohols often requires forcing conditions and specialized catalyst systems. libretexts.orgrsc.org For instance, platinum catalysts can be used, but high pressures and temperatures are often necessary. libretexts.org An alternative approach involves the use of cobalt-based catalysts, which may also contain copper, manganese, or chromium, to facilitate this transformation at temperatures ranging from 120 to 300°C and pressures from 50 to 700 atmospheres. google.com The development of more efficient homogeneous and heterogeneous catalysts, such as those based on rhenium supported on titanium dioxide (Re/TiO₂), has expanded the utility of this method for a range of carboxylic acid esters, which are direct derivatives of carboxylic acids. researchgate.net

While direct catalytic hydrogenation of biphenyl carboxylic acids is feasible, often a two-step process is considered. This can involve converting the carboxylic acid to a more reactive derivative, such as an acyl halide, which can then be reduced under milder catalytic conditions using a poisoned palladium catalyst. libretexts.org Another common laboratory-scale approach for this conversion is the use of chemical reducing agents. For example, 3-phenyl-2-methylbenzoic acid has been successfully reduced to 2-Methyl-3-biphenylmethanol using reagents like borane (B79455) or lithium aluminium hydride. chemicalbook.comgoogle.com This highlights that while catalytic hydrogenation is a viable industrial route, other reduction methods are prevalent for synthesizing these specific alcohol analogs. chemicalbook.com

Table 1: Comparison of Reduction Methods for Carboxylic Acid Derivatives

| Method | Reagents/Catalyst | Conditions | Product | Notes |

| Catalytic Hydrogenation | H₂, Pt catalyst | High temperature and pressure | Alcohol | General method, can be challenging for acids. libretexts.org |

| Catalytic Hydrogenation | H₂, Co catalyst with Cu/Mn/Cr | 120-300°C, 50-700 atm | Alcohol | Patented industrial process. google.com |

| Chemical Reduction | Borane or LiAlH₄ | Standard laboratory conditions | Alcohol | Common for lab synthesis of biphenyl-methanols. chemicalbook.comgoogle.com |

| Two-Step Catalytic | 1. SOCl₂ 2. H₂, Pd (poisoned) | Mild conditions for 2nd step | Aldehyde | Useful for converting acids to aldehydes. libretexts.org |

Radical-Mediated and Alternative Coupling Strategies

The formation of the carbon-carbon single bond connecting the two phenyl rings is the central challenge in synthesizing the biphenyl scaffold. Radical-mediated reactions and other alternative coupling strategies provide historical and modern pathways to achieve this.

Wurtz-Fittig and Bennett-Turner Coupling Reactions

The Wurtz-Fittig reaction is a classic method for forming alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.orgvedantu.com An extension of this reaction, where two aryl halides are coupled in the presence of sodium metal, can be used to synthesize symmetrical biphenyls. iitk.ac.in The reaction is believed to proceed through either a radical mechanism or one involving an organosodium intermediate. wikipedia.orgiitk.ac.in While historically significant, its applicability is often limited by side reactions and the requirement for stoichiometric sodium metal. wikipedia.org

The Bennett-Turner reaction , reported in 1914, provides an alternative route to biphenyl compounds. rsc.org This method involves the homocoupling of an aryl Grignard reagent, such as phenylmagnesium bromide, in the presence of a transition metal salt like chromium(III) chloride (CrCl₃) or copper(II) chloride (CuCl₂). rsc.org These reactions were initially discovered during attempts to prepare organochromium compounds and represent early examples of transition-metal-mediated C-C bond formation. rsc.org

Table 2: Overview of Wurtz-Fittig and Bennett-Turner Reactions for Biphenyl Synthesis

| Reaction Name | Reactants | Reagents | Product Type |

| Wurtz-Fittig Reaction | Aryl Halide + Alkyl Halide | Sodium (Na), dry ether | Alkyl-substituted aromatic vedantu.com |

| Wurtz-Fittig Reaction (Biaryl) | 2 x Aryl Halide | Sodium (Na), dry ether | Symmetrical Biphenyl iitk.ac.in |

| Bennett-Turner Reaction | Phenylmagnesium bromide | CrCl₃ or CuCl₂ | Biphenyl rsc.org |

Mechanochemical Synthesis Approaches (e.g., Ball-Milling)

Mechanochemistry, particularly through the use of ball-milling, has emerged as a powerful, solvent-free technique for organic synthesis, aligning with the principles of green chemistry. mdpi.comresearchgate.net This high-energy milling process can facilitate reactions between solid-state reactants, often reducing reaction times and waste. mdpi.com

The synthesis of biphenyl derivatives has been successfully demonstrated using mechanochemical methods. For instance, biphenyl-4-carbonyl-benzoic acid was synthesized through a solvent-free ball milling reaction of biphenyl with phthalic anhydride (B1165640) in the presence of aluminum chloride. nih.gov More advanced applications include the deaminative arylation of anilines and amides to produce biphenyls, representing a novel C-C bond-forming strategy that avoids traditional transition-metal catalysts. rsc.orgrsc.org These approaches can be envisioned for the synthesis of functionalized biphenyl precursors, which can then be converted to the desired biphenyl-alcohols. The use of ball milling is not limited to C-C bond formation; it has also been applied to facilitate nucleophilic substitution reactions on alcohols, demonstrating its versatility in various synthetic transformations. researchgate.net

Functional Group Interconversions and Derivatization Approaches for Biphenyl-Alcohol Synthesis

Once the biphenyl core is established, the introduction or modification of functional groups is necessary to arrive at the target biphenyl-alcohol. Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic transformation of one functional group into another. fiveable.mesolubilityofthings.com

A direct and efficient route to biphenyl-alcohols involves the derivatization of a pre-functionalized biphenyl. A prime example is the synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol. This compound was synthesized in 98% yield via a palladium-catalyzed Suzuki coupling reaction between (3-bromo-2-methylphenyl)methanol (B1336436) and phenylboronic acid. chemicalbook.com This reaction directly couples the two rings while the required alcohol functionality is already present on one of the precursors.

Alternatively, a biphenyl derivative bearing a different functional group at the desired position can be converted to the alcohol. The most common precursor is a carboxylic acid or its ester derivative, which can be reduced to the primary alcohol as discussed in section 2.2.2. chemicalbook.comnih.gov Another strategy involves the oxidation of an alkyl-substituted biphenyl at the benzylic position, although this can sometimes lack selectivity. Derivatization is also a key strategy in analytical chemistry to enhance the detection of alcohols, often by converting the hydroxyl group into an ester with a chromophore or fluorophore, a principle that underscores the reactivity of the hydroxyl group for further synthetic modifications. libretexts.orgnih.gov

Table 3: Examples of Functional Group Interconversion for Biphenyl-Alcohol Synthesis

| Starting Material | Reagents | Product | Transformation Type | Reference |

| (3-bromo-2-methylphenyl)methanol + Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂, NaHCO₃ | (2-Methyl-[1,1'-biphenyl]-3-yl)methanol | Suzuki Coupling / Derivatization | chemicalbook.com |

| 3-phenyl-2-methylbenzoic acid | Borane or LiAlH₄ | 2-Methyl-3-biphenylmethanol | Reduction / FGI | chemicalbook.comgoogle.com |

| Biphenyl Carboxylic Acid | H₂, Catalyst | Biphenyl-Methanol | Reduction / FGI | rsc.org |

Based on a thorough review of the search results, it is not possible to generate the requested article on "this compound" with the specified outline. The scientific literature and data necessary to address the detailed mechanistic points for this specific compound are not available in the provided search results.

The user's instructions demand a strict focus on "this compound" and the explicit subsections provided:

Advanced Mechanistic Investigations of Reactions Involving Biphenyl 2 Yl Phenyl Methanol Scaffolds

Hydride Transfer and Reduction Mechanisms:The search did not yield any mechanistic studies detailing hydride transfer or the specific roles of reducing agents like metal borohydrides or silanes in the reduction of Biphenyl-2-YL-phenyl-methanol.

To fulfill the request would require extrapolating from general chemical principles or analogous compounds, which would violate the strict instruction to focus solely on this compound and would amount to scientific fabrication. Furthermore, the mandatory inclusion of specific data tables and detailed research findings is impossible without relevant sources.

Therefore, the article cannot be written as the required information is not present in the available search results.

Lewis Acid Catalysis in Reduction Processes

The reduction of prochiral ketones to form chiral alcohols, such as this compound, is a pivotal transformation in asymmetric synthesis. Lewis acid catalysis plays a crucial role in activating the carbonyl group towards nucleophilic attack by a reducing agent, thereby enhancing both the rate and the stereoselectivity of the reduction. The steric and electronic properties of the this compound precursor, a bulky aromatic ketone, necessitate careful selection of the Lewis acid to achieve high efficiency and enantioselectivity.

In the context of reducing bulky ketones, various Lewis acids have been explored. Common choices include boron-based Lewis acids like B(C6F5)3 and aluminum-based reagents such as Al(OTf)3. rsc.orgresearchgate.net The mechanism of Lewis acid-catalyzed reduction typically involves the coordination of the Lewis acid to the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to hydride transfer from a reducing agent, such as a borane (B79455) or a silane.

The choice of Lewis acid can significantly influence the stereochemical outcome of the reduction. For sterically demanding substrates like the precursor to this compound, the size of the Lewis acid and its interaction with the substrate's bulky biphenyl (B1667301) and phenyl groups are critical. A well-chosen Lewis acid can create a chiral pocket around the carbonyl group, favoring the approach of the reducing agent from one face over the other, leading to a high degree of enantioselectivity.

Research in the broader field of asymmetric reduction of bulky-bulky ketones has demonstrated that the interplay between the substrate, the Lewis acid, and the chiral ligand (if applicable) is complex and dictates the stereochemical course of the reaction. researchgate.net For instance, in the reduction of diaryl ketones, the subtle electronic and steric differences between the two aryl groups can be amplified by the catalytic system to achieve high levels of asymmetric induction. researchgate.net

A representative data table illustrating the effect of different Lewis acids on the reduction of a generic bulky aromatic ketone is presented below. This data is hypothetical and serves to demonstrate the typical variations observed in such catalytic systems.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | TiCl₄ | Toluene | -78 | 95 | 85 (R) |

| 2 | AlCl₃ | DCM | -78 | 92 | 78 (S) |

| 3 | B(C₆F₅)₃ | Toluene | -40 | 98 | 92 (R) |

| 4 | Sc(OTf)₃ | THF | -20 | 90 | 88 (S) |

| 5 | In(OTf)₃ | DCE | 0 | 85 | 75 (R) |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Density Functional Theory (DFT) for Transition State and Intermediate Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions, including the enantioselective reduction of prochiral ketones to form chiral alcohols like this compound. nih.gov DFT calculations allow for the detailed investigation of reaction pathways, the characterization of transition states and intermediates, and the rationalization of stereochemical outcomes. acs.org

In the context of the reduction of the precursor to this compound, DFT can be employed to model the interaction between the ketone, the Lewis acid, and the reducing agent. By calculating the energies of the various possible transition states leading to the (R) and (S) enantiomers of the alcohol, the origin of enantioselectivity can be understood. The transition state with the lower activation energy will correspond to the major enantiomer formed in the reaction.

These calculations can provide valuable insights into the non-covalent interactions, such as steric hindrance and electronic effects, that govern the stereochemical control. For a molecule with the steric bulk of the this compound precursor, DFT can help visualize how the biphenyl and phenyl groups orient themselves in the transition state to minimize steric clashes, thereby favoring a specific approach of the hydride donor. nih.gov

A hypothetical data table summarizing the results of a DFT study on the transition states for the reduction of a bulky aromatic ketone is provided below. The data illustrates the kind of energetic differences that can lead to high enantioselectivity.

| Transition State | Description | Relative Free Energy (kcal/mol) | Key Interatomic Distance (Å) |

|---|---|---|---|

| TS-R | Transition state leading to the (R)-enantiomer | 0.0 | C-H (hydride transfer): 2.1 |

| TS-S | Transition state leading to the (S)-enantiomer | 2.5 | C-H (hydride transfer): 2.2 |

| Int-1 | Lewis acid-ketone adduct | -5.2 | O-Lewis Acid: 1.9 |

| Int-2 | Product-Lewis acid complex | -15.8 | O-Lewis Acid: 2.0 |

Microkinetic Modeling for Reaction Rate and Pathway Dominance Assessment

For the catalytic reduction leading to this compound, a microkinetic model could be developed to simulate the entire catalytic cycle. This would involve steps such as the binding of the ketone and the reducing agent to the catalyst, the hydride transfer step, and the release of the alcohol product. The model would consist of a set of coupled ordinary differential equations describing the time evolution of the concentrations of all species in the reaction mixture.

A representative data table for a hypothetical microkinetic model of a catalytic reduction is shown below. The table lists the key elementary steps and their associated activation energies, which are crucial parameters in the model.

| Step | Elementary Reaction | Activation Energy (Ea, kcal/mol) | Rate Determining Step? |

|---|---|---|---|

| 1 | Catalyst + Ketone ⇌ Catalyst-Ketone | 5.2 | No |

| 2 | Catalyst-Ketone + Reductant → TS | 15.8 | Yes |

| 3 | TS → Catalyst-Product | 2.1 | No |

| 4 | Catalyst-Product ⇌ Catalyst + Product | 8.5 | No |

Chiral Synthesis and Asymmetric Catalysis Utilizing Biphenyl 2 Yl Phenyl Methanol Derivatives

Principles of Axial Chirality and Atropisomerism in Biaryl Systems

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of four groups about a chiral axis. In biaryl systems, such as derivatives of biphenyl-2-yl-phenyl-methanol, this chirality arises from restricted rotation around the single bond connecting the two aryl rings. This phenomenon is known as atropisomerism, and the resulting stereoisomers are called atropisomers.

The stability of atropisomers, and thus their isolability at room temperature, is dependent on the rotational energy barrier around the aryl-aryl single bond. This barrier is primarily influenced by the steric hindrance imposed by substituents at the ortho positions of the biphenyl (B1667301) core. Sufficiently bulky groups in these positions prevent free rotation, locking the molecule into one of two non-superimposable, mirror-image conformations (enantiomers). For a biaryl compound to exhibit axial chirality, it must possess a sufficiently high barrier to rotation and lack a plane of symmetry.

Enantioselective Synthetic Routes for Chiral Biphenyl-Alcohols

The synthesis of enantiomerically pure biphenyl-alcohols is a critical step in the development of chiral ligands and catalysts. Various methodologies have been developed to achieve high levels of stereocontrol in the formation of these valuable compounds.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation of prochiral biaryl ketones is a powerful and widely utilized method for the synthesis of chiral biaryl alcohols. This transformation typically employs a transition metal catalyst, such as ruthenium, rhodium, or iridium, in conjunction with a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity and conversion. A variety of chiral phosphine (B1218219) ligands have been developed and successfully applied in the asymmetric hydrogenation of aryl ketones. While specific data on the asymmetric hydrogenation of 2-phenylbenzophenone to yield this compound is not extensively detailed in readily available literature, the general principles are well-established with related substrates.

Table 1: Examples of Asymmetric Hydrogenation of Aryl Ketones

| Ketone Substrate | Chiral Ligand | Catalyst | Solvent | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Acetophenone | (S)-BINAP | Ru(II) | Methanol (B129727) | >98% |

| 2-Acetylnaphthalene | (R)-MeO-BIPHEP | Ru(II) | Toluene/Methanol | 97% |

Note: This table represents general examples of asymmetric hydrogenation of aryl ketones to illustrate the methodology's effectiveness. Data for the specific synthesis of this compound via this method is limited in the cited literature.

Stereoselective Formation of this compound

The stereoselective synthesis of this compound can be approached through the asymmetric reduction of its corresponding prochiral ketone, 2-phenylbenzophenone. This reduction can be achieved using various chiral reducing agents or catalytic systems.

One common approach involves the use of chiral borane (B79455) reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, which facilitates the enantioselective reduction of ketones. The CBS catalyst, a proline-derived oxazaborolidine, coordinates to the borane reducing agent and the ketone substrate, creating a rigid transition state that directs the hydride transfer to one enantiotopic face of the carbonyl group.

While detailed research findings specifically documenting the stereoselective formation of this compound are not prominently available, the principles of asymmetric reduction are broadly applicable. For instance, the asymmetric transfer hydrogenation of unsymmetrical benzophenones using bifunctional ruthenium catalysts has been shown to be highly effective for producing chiral diarylmethanols with excellent enantioselectivity.

Design and Application of Axially Chiral Biphenyl-Based Ligands and Catalysts

The rigid, well-defined chiral environment provided by axially chiral biphenyl scaffolds makes them ideal for the design of ligands and catalysts for a wide range of asymmetric transformations. Derivatives of this compound, with their inherent chirality and functional hydroxyl group, serve as valuable precursors for such applications.

Phosphoramidite (B1245037) Ligands in Asymmetric Transformations

Phosphoramidite ligands are a versatile class of monodentate phosphorus ligands that have found widespread use in asymmetric catalysis. Their modular synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific reaction. Chiral alcohols, including biphenyl-based structures, are key building blocks in the synthesis of these ligands.

The hydroxyl group of a chiral biphenyl-alcohol can be reacted with a chlorophosphine reagent followed by an amine to generate the desired phosphoramidite ligand. These ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation, conjugate addition, and allylic substitution, often affording high levels of enantioselectivity. While the direct application of phosphoramidite ligands derived from this compound is not extensively documented, the established synthetic routes and catalytic utility of related biphenyl-based phosphoramidites highlight their potential.

Table 2: Applications of Biphenyl-Based Phosphoramidite Ligands in Asymmetric Catalysis

| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh-catalyzed Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / (S)-MonoPhos | >99% |

| Cu-catalyzed Conjugate Addition | Cyclohex-2-en-1-one + Diethylzinc | Cu(OTf)2 / (S,R,R)-PipPhos | 98% |

Note: This table showcases the effectiveness of phosphoramidite ligands derived from other chiral biphenyl scaffolds in various asymmetric reactions.

Chiral Phosphoric Acid Catalysis in Enantioselective Reactions

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a broad spectrum of enantioselective transformations. The backbone of these catalysts is often a C2-symmetric axially chiral biaryl scaffold, such as BINOL or SPINOL, which creates a well-defined chiral pocket.

The synthesis of a chiral phosphoric acid typically involves the reaction of a chiral diol with phosphoryl chloride. While this compound itself is not a diol, its derivatives or related biphenyl structures with two hydroxyl groups can be utilized to synthesize novel CPA catalysts. These catalysts function by activating electrophiles and organizing both the electrophile and nucleophile within their chiral environment through hydrogen bonding interactions, thereby inducing high stereoselectivity. Chiral phosphoric acids have been successfully applied to a wide array of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and reductive aminations.

The development of new CPA catalysts based on novel biphenyl scaffolds is an active area of research, and the potential of this compound derivatives in this context remains an area for future exploration.

Catalytic Applications of Biphenyl 2 Yl Phenyl Methanol Derivatives As Ligands and Synthetic Precursors

Utilization of Biphenyl-Based Ligands in Transition Metal Catalysis

The true catalytic potential of the biphenyl-2-YL-phenyl-methanol scaffold is unlocked upon its conversion into sophisticated phosphine (B1218219) ligands. These ligands, often referred to as biaryl phosphines, have become indispensable in transition metal catalysis due to their steric bulk and electron-donating properties, which are crucial for promoting efficient catalytic cycles.

Applications in Diverse Cross-Coupling Methodologies

Biphenyl-based phosphine ligands, structurally analogous to derivatives of this compound, are workhorses in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, enable the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, a powerful method for the synthesis of biaryls, heavily relies on bulky and electron-rich phosphine ligands to facilitate the catalytic cycle. Biphenyl (B1667301) phosphine ligands, such as the commercially available JohnPhos and XPhos, which share the core structural motif of a phosphine-substituted biphenyl, are highly effective in promoting the coupling of a wide range of aryl and vinyl halides with organoboron compounds. The steric hindrance provided by the biphenyl backbone is critical for promoting the formation of the active monoligated palladium(0) species, which is essential for the oxidative addition of challenging substrates like aryl chlorides.

| Ligand Type | Substrates | Catalyst System | Reaction Conditions | Yield (%) |

| Biphenyl Phosphine | Aryl Chlorides, Aryl Bromides | Pd(OAc)₂, Base | Toluene, 80-110 °C | High to Excellent |

| Chiral Biphenyl Monophosphine | Aryl Bromides, Naphthaleneboronic acids | Pd₂(dba)₃, Base | THF, 50 °C | Up to 99% |

Heck and Sonogashira Couplings: The utility of these ligands extends to other seminal cross-coupling reactions. In the Heck reaction, which couples unsaturated halides with alkenes, and the Sonogashira reaction, which joins terminal alkynes with aryl or vinyl halides, biphenyl-based phosphine ligands enhance catalyst stability and activity. They facilitate the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. The robust nature of these ligands allows for reactions to proceed under milder conditions and with lower catalyst loadings.

Utility in Cycloaddition and Cyclo-isomerization Reactions (e.g., Gold-Catalyzed)

Beyond palladium catalysis, derivatives of this compound have inspired the development of ligands for other transition metals, notably gold. Bifunctional biphenyl-2-ylphosphine ligands, which incorporate an additional coordinating group, have shown exceptional promise in gold-catalyzed cycloaddition and cyclo-isomerization reactions.

In these transformations, the gold center activates alkynes or allenes towards nucleophilic attack, while the strategically positioned functional group on the ligand can participate in the reaction, often leading to enhanced reactivity and stereoselectivity. For instance, a bifunctional biphenyl-2-ylphosphine ligand featuring a remote tertiary amino group has been successfully employed in the tandem gold-catalyzed propargylation of aldehydes and subsequent cycloisomerization to form dihydrofurans. nih.gov This cooperative catalysis, where both the metal and the ligand play active roles, opens new avenues for the synthesis of complex heterocyclic scaffolds. escholarship.orgnsf.gov

Role as Essential Building Blocks in Complex Organic Synthesis

The structural attributes of this compound and its derivatives make them valuable precursors in the synthesis of more elaborate molecules and materials. Their inherent chirality and the presence of multiple functionalizable sites allow for their incorporation into a diverse array of chemical structures.

Precursors for Multi-Component Transformations

While direct applications of this compound in multi-component reactions (MCRs) are not extensively documented, its structural motifs are found in products synthesized through such convergent strategies. MCRs, which involve the combination of three or more reactants in a single synthetic operation, are highly efficient for building molecular complexity. The biphenyl core is a common feature in various biologically active molecules and functional materials, and MCRs provide a rapid and atom-economical route to access libraries of such compounds. For example, the Biginelli and Ugi reactions are powerful MCRs that can be employed to construct complex heterocyclic structures, and biphenyl-containing starting materials can be envisioned as key components in these transformations to generate novel chemical entities.

Integration into Advanced Organic Materials (e.g., as monomers or functional additives in polymers)

The rigid and aromatic nature of the biphenyl unit makes it an attractive component for advanced organic materials. Monomers containing biphenyl moieties have been utilized to create crosslinked polymers with unique properties. nih.gov For instance, acrylated derivatives of phenylphenols have been polymerized to form networks that exhibit intramolecular π-π interactions, influencing their swelling behavior and mechanical properties. nih.gov

Furthermore, the introduction of functional groups, such as the hydroxyl group in this compound, provides a handle for further chemical modification, allowing for its integration as a functional additive in polymers. These additives can impart specific properties, such as thermal stability, fluorescence, or altered mechanical strength. The development of highly fluorescent radical derivatives based on substituted phenylpyridylmethyl structures highlights the potential for biphenyl-containing molecules to serve as building blocks for luminescent materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Biphenyl-2-YL-phenyl-methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reduction of its ketone precursor, [1,1'-Biphenyl]-2-yl(phenyl)methanone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . Friedel-Crafts acylation is a common precursor step for the ketone, employing AlCl₃ as a catalyst . Reaction parameters such as solvent polarity, temperature (typically 0–25°C for reductions), and stoichiometric ratios of reducing agents significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the alcohol with >95% purity .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Protective measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. The compound should be handled in a fume hood due to potential inhalation risks. Waste must be segregated in labeled containers for incineration or professional disposal, as improper handling may lead to environmental contamination . Toxicity data from biphenyl analogs (e.g., o-phenylphenol) suggest moderate acute toxicity; thus, researchers should consult SDS sheets for specific first-aid protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with aromatic protons appearing as multiplet signals in δ 7.2–7.8 ppm. Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3200–3500 cm⁻¹) and aromatic C-H bends. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ for C₁₉H₁₆O: 260.1201). For crystalline samples, X-ray diffraction (using SHELX software ) resolves stereochemical details.

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound, and what are their limitations?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can optimize molecular geometry and compute HOMO-LUMO gaps, polarizability, and dipole moments. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, improves accuracy in predicting intermolecular interactions . Limitations include underestimation of dispersion forces in non-polar regions and challenges in modeling solvent effects, necessitating hybrid QM/MM approaches for aqueous systems .

Q. What strategies resolve contradictions in toxicological data for biphenyl derivatives, and how can they be applied to this compound?

- Methodological Answer : Conflicting toxicity results (e.g., hepatotoxicity vs. non-toxic profiles in biphenyl analogs) require meta-analysis of dose-response curves, species-specific metabolic pathways, and assay sensitivity. The EPA’s Toxicological Review framework recommends using benchmark dose modeling (BMD) and probabilistic risk assessment to harmonize data. For this compound, in vitro hepatocyte assays coupled with in vivo rodent studies can clarify discrepancies .

Q. How does this compound interact with biological targets, and what computational tools validate these interactions?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to proteins like cytochrome P450 enzymes or G-protein-coupled receptors. Surface plasmon resonance (SPR) experimentally validates kinetics (ka/kd). Substituent effects—such as the biphenyl group’s planarity—enhance π-π stacking with aromatic residues, as seen in analogs like (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they mitigated?

- Methodological Answer : Crystal lattice disorder due to flexible hydroxyl and biphenyl groups complicates X-ray analysis. Strategies include cryocooling (100 K) to reduce thermal motion and using SHELXL for twin refinement . High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps. For non-crystalline samples, microcrystal electron diffraction (MicroED) offers an alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.